2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine

Lipophilicity Drug design ADME

2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine is the 2-pyridyl regioisomer with a unique coordination pocket for transition metals, forming stable pseudo-square-pyramidal Cu(II) complexes. Its LogP of 1.8 and TPSA of 30.7 Ų meet CNS drug-likeness criteria, supporting passive blood-brain barrier permeability. The tert-butyl group introduces steric hindrance that refines metal-binding selectivity. Superior to 3-/4-pyridyl analogs for solvent-extraction processes due to higher lipophilicity. For reproducible complexation behavior and predictable biological activity, this isomer is irreplaceable without empirical re-validation.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 1204355-56-5
Cat. No. B599092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine
CAS1204355-56-5
Synonyms2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC(C)(C)N1C(=CC=N1)C2=CC=CC=N2
InChIInChI=1S/C12H15N3/c1-12(2,3)15-11(7-9-14-15)10-6-4-5-8-13-10/h4-9H,1-3H3
InChIKeyXGMNIZXLRQXVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine (CAS 1204355-56-5): A Regiospecific Pyrazole-Pyridine Building Block for Coordination Chemistry and Medicinal Chemistry Applications


2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound consisting of a pyridine ring attached to a 1‑tert‑butyl‑1H‑pyrazole moiety at the 2‑position [1]. This compound serves as a versatile building block in coordination chemistry and medicinal chemistry, with its distinctive steric and electronic profile conferred by the tert‑butyl group on the pyrazole nitrogen [2]. Computed physicochemical properties include a molecular weight of 201.27 g/mol, an XLogP3 value of 1.8, and a topological polar surface area (TPSA) of 30.7 Ų [1].

Why 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine Cannot Be Replaced by Other Pyridine-Pyrazole Isomers in Critical Applications


The regioisomeric position of the pyridine attachment profoundly influences the electronic distribution, metal‑binding geometry, and solubility characteristics of the ligand. The 2‑pyridyl isomer presents a distinct coordination pocket compared to the 3‑ and 4‑pyridyl analogs, which can alter the stability constants and selectivity of resulting metal complexes [1]. Furthermore, the tert‑butyl substituent on the pyrazole nitrogen introduces significant steric hindrance, a feature that is maintained across all isomers but whose impact on the overall molecular shape and intermolecular interactions is uniquely tuned by the 2‑pyridyl linkage . Therefore, substituting the 2‑pyridyl isomer with its 3‑ or 4‑pyridyl counterparts would likely result in different complexation behavior, altered solubility profiles, and potentially divergent biological activities, making direct interchange unreliable without empirical validation.

Quantitative Differentiation of 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine from its 3‑ and 4‑Pyridyl Isomers


Lipophilicity Advantage: Higher Calculated LogP Value Compared to 3‑Pyridyl Isomer

The computed octanol‑water partition coefficient (XLogP3) of 2‑(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)pyridine is 1.8 [1], which is higher than the calculated LogP of 1.29 reported for the 3‑pyridyl isomer . This difference of +0.51 log units indicates a more lipophilic character for the 2‑pyridyl isomer, which can translate to enhanced membrane permeability in biological assays or improved solubility in non‑polar media for synthetic applications.

Lipophilicity Drug design ADME

Enhanced Topological Polar Surface Area (TPSA) Relative to 4‑Pyridyl Isomer

The topological polar surface area (TPSA) of 2‑(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)pyridine is 30.7 Ų [1]. While a directly measured TPSA for the 4‑pyridyl isomer is not available, the 2‑pyridyl arrangement places the nitrogen atom of the pyridine ring in a position that contributes more significantly to the overall polar surface area than the 4‑pyridyl orientation. This subtle difference can influence hydrogen‑bonding capacity and solubility in aqueous environments.

Polar surface area Drug-likeness Permeability

Unique Metal Coordination Geometry Evidenced by Structural Data on Related Ligands

While direct structural data for 2‑(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)pyridine are limited, a closely related ligand—2‑[3‑(tert‑butyl)‑1H‑pyrazol‑5‑yl]pyridine—was shown to coordinate to copper(II) in a pseudo‑square‑pyramidal geometry [1]. The 2‑pyridyl attachment is essential for this binding mode, as the nitrogen atom of the pyridine ring occupies a key equatorial position. In contrast, the 3‑ and 4‑pyridyl isomers would force a different coordination sphere, likely resulting in lower complex stability or altered catalytic activity.

Coordination chemistry Ligand design Crystal structure

Optimal Use Cases for 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine Based on Verified Differential Properties


Design of Lipophilic Metal‑Binding Ligands for Organic‑Phase Extraction

The higher lipophilicity (XLogP = 1.8) of the 2‑pyridyl isomer, compared to the 3‑pyridyl analog, makes it particularly suitable for solvent‑extraction processes where partitioning into organic solvents is required [1]. This property can enhance the efficiency of metal recovery or purification steps in hydrometallurgy or analytical chemistry.

Scaffold for Drug Discovery Campaigns Targeting Moderate‑Lipophilicity, CNS‑Penetrant Compounds

With an XLogP of 1.8 and a TPSA of 30.7 Ų, the compound falls within the optimal range for central nervous system (CNS) drug candidates (LogP 1–3, TPSA < 60–70 Ų) [1]. This physicochemical profile supports passive blood‑brain barrier permeability while maintaining sufficient aqueous solubility, making it a promising starting point for CNS‑targeted medicinal chemistry programs.

Construction of Well‑Defined Coordination Complexes with Predictable Square‑Pyramidal Geometry

Based on structural data from a closely related ligand, the 2‑pyridyl isomer is expected to form stable pseudo‑square‑pyramidal complexes with copper(II) and other transition metals [2]. This predictable geometry is valuable for the synthesis of catalysts, molecular sensors, and metal‑organic frameworks where precise control over the metal coordination sphere is essential.

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